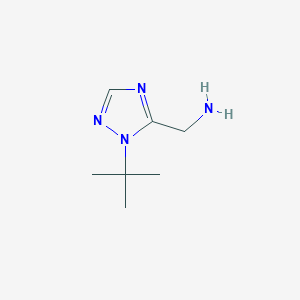

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine

Description

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the triazole ring, which influences its chemical properties and reactivity.

Properties

IUPAC Name |

(2-tert-butyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDAQUIRZHEBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the reaction of tert-butyl hydrazine with formamide under controlled conditions The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also involve purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is C7H14N4. Its structural characteristics include a triazole ring which is known for its biological activity. The compound's structure can be represented as follows:

- SMILES : CC(C)(C)N1C(=NC=N1)CN

- InChIKey : XBDAQUIRZHEBOJ-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study demonstrated that compounds with similar triazole structures showed promising results against resistant strains of bacteria, suggesting that this compound could serve as a lead for developing new antibiotics.

Antifungal Properties

Triazole compounds are widely recognized for their antifungal activities. This compound may inhibit the growth of fungi by interfering with ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents such as fluconazole.

Plant Growth Regulation

Triazole compounds have been explored as plant growth regulators. Preliminary studies suggest that this compound can enhance plant growth and yield by modulating hormonal pathways involved in plant development. This could be particularly beneficial in agricultural practices aimed at increasing crop productivity.

Pesticidal Activity

There is ongoing research into the use of triazole derivatives as pesticides. The unique structure of this compound may provide a novel approach to pest control by targeting specific biochemical pathways in pests without harming beneficial insects.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against multiple bacterial strains; potential for development into new antibiotic therapies. |

| Antifungal Activity | Inhibition of fungal growth through interference with ergosterol synthesis; parallels with existing antifungal agents. |

| Plant Growth Regulation | Positive effects on growth metrics in controlled studies; implications for agricultural enhancement strategies. |

| Pesticidal Applications | Potential to act as an effective pesticide with minimal environmental impact; ongoing field trials required. |

Mechanism of Action

The mechanism of action of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, influencing their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

- (1-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine

- (1-tert-butyl-1H-1,2,3-triazol-5-yl)methanamine

- (1-tert-butyl-1H-1,2,4-triazol-3-yl)methanamine

Uniqueness

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is unique due to the specific positioning of the methanamine group on the triazole ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is a compound belonging to the triazole class, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHN. The compound features a tert-butyl group which influences its solubility and reactivity. Its structure facilitates interactions with various biological targets, particularly involving copper ions in catalytic reactions .

The primary mechanism of action for this compound involves its interaction with copper (I) ions through copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is significant in bioconjugation and labeling studies, allowing for the formation of stable covalent bonds between biomolecules. The compound's water solubility enhances its efficacy in biological systems by facilitating its distribution and interaction with cellular components.

Antimicrobial Properties

Research indicates that triazole compounds exhibit notable antimicrobial activities. Specifically, studies have shown that derivatives of 1,2,4-triazoles possess antifungal and antibacterial properties. For instance, related triazole compounds have demonstrated significant efficacy against pathogens such as Candida albicans and Staphylococcus aureus, suggesting potential applications for this compound in treating infections .

Study on Antifungal Activity

A comparative study evaluated the antifungal activity of various triazole compounds against C. albicans. The results showed that certain derivatives exhibited MIC values significantly lower than standard antifungal agents like fluconazole. This highlights the potential of triazole derivatives as effective antifungal agents .

Synthesis and Biological Evaluation

A recent synthesis study focused on developing new triazole derivatives for biological evaluation. The synthesized compounds were tested for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited enhanced antibacterial activity compared to existing antibiotics .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is water-soluble, which may facilitate its absorption and distribution within biological systems. Understanding its pharmacokinetics is crucial for determining appropriate dosing regimens and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.